molecular formula C13H14N6 B12475593 N-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12475593
M. Wt: 254.29 g/mol
InChI Key: GYPHXKWUJATJFJ-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(pyridin-2-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a pyridine and methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(pyridin-2-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrazole derivative with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(pyridin-2-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

N-methyl-N-[2-(pyridin-2-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(pyridin-2-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can lead to the alteration of cellular pathways and biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-pyridineethanamine trihydrochloride
  • 2-(pyridin-2-yl)pyrimidine derivatives
  • N-methyl-N-nitroso-2-phenylethylamine

Uniqueness

N-methyl-N-[2-(pyridin-2-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Properties

Molecular Formula

C13H14N6

Molecular Weight

254.29 g/mol

IUPAC Name

N-methyl-N-(2-pyridin-2-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H14N6/c1-19(7-5-10-4-2-3-6-14-10)13-11-8-17-18-12(11)15-9-16-13/h2-4,6,8-9H,5,7H2,1H3,(H,15,16,17,18)

InChI Key

GYPHXKWUJATJFJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=NC=NC3=C2C=NN3

Origin of Product

United States

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